2-(4-methanesulfonylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
The compound 2-(4-methanesulfonylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic molecule featuring a 1,3,4-oxadiazole core linked to a methoxyphenyl group at position 5 and an acetamide moiety substituted with a methanesulfonylphenyl group. This structure is emblematic of bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections.
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-14-5-3-4-13(11-14)17-20-21-18(26-17)19-16(22)10-12-6-8-15(9-7-12)27(2,23)24/h3-9,11H,10H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNFXZCEBOWGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(4-methanesulfonylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide exhibit significant anticancer properties. For instance, studies utilizing the 60 lines screening protocol by the National Cancer Institute (NCI) have shown promising results in vitro against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of specific signaling pathways .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In preclinical models, it demonstrated the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. The presence of the methanesulfonyl group is thought to enhance its solubility and bioavailability, contributing to its efficacy in reducing inflammation .
Antimicrobial Activity
Emerging studies suggest that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness against bacterial strains has been documented, indicating potential applications in treating infections resistant to conventional antibiotics .
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers evaluated the anticancer effects of related oxadiazole derivatives, demonstrating that modifications in the phenolic structure significantly enhanced cytotoxicity against breast cancer cell lines. The findings suggest that similar modifications could be explored for optimizing the efficacy of this compound .
Case Study 2: Inflammatory Disease Models
A study conducted on animal models of rheumatoid arthritis showed that treatment with this compound resulted in a marked decrease in joint swelling and inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory conditions .
Comparison with Similar Compounds
Key Structural Features :
- 1,3,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity, enhancing pharmacokinetic properties.
- Methanesulfonylphenyl-acetamide : The sulfonyl group may improve solubility and serve as a hydrogen bond acceptor.
- S-Alkylation : Reacting thiol-containing oxadiazoles (e.g., 5-substituted-1,3,4-oxadiazole-2-thiones) with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
- Cyclization : Using carbon disulfide and hydrazine derivatives to form the oxadiazole ring .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related 1,3,4-oxadiazole derivatives:
Key Observations :
- Thermal Stability: Compounds with phthalazinone or sulfamoyl groups exhibit higher melting points (>300°C), suggesting strong intermolecular interactions .
- Solubility : The sulfonyl group in the target compound may enhance aqueous solubility compared to chlorophenyl or benzothiazole derivatives.
Inferences for Target Compound :
Optimization Opportunities :
- Ultrasound-assisted methods (e.g., for phthalazinone derivatives) improve yields and reduce reaction times .
- Chloroacetyl chloride is a common reagent for introducing acetamide side chains .
Q & A
Q. What are the optimized synthetic routes for 2-(4-methanesulfonylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under reflux with POCl₃ or other dehydrating agents.
- Step 2: Coupling the oxadiazole moiety to the methanesulfonylphenyl-acetamide group using coupling agents like EDCI/HOBt in DMF or THF.
- Critical Conditions: Temperature (60–80°C for cyclization), inert atmosphere (N₂/Ar), and stoichiometric control (1:1.2 molar ratio of reactants).
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Yields range from 45–70%, depending on solvent polarity and catalyst choice .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR: Key signals include:
- δ 8.2–8.4 ppm (doublet, aromatic protons adjacent to methanesulfonyl group).
- δ 3.8–4.0 ppm (singlet, methoxy group on phenyl ring).
- δ 3.3 ppm (singlet, CH₃ of methanesulfonyl group).
- ¹³C NMR: Peaks at ~167 ppm (amide carbonyl), 160 ppm (oxadiazole C=N), and 44 ppm (methanesulfonyl CH₃).
- Validation: Compare experimental shifts with computational predictions (DFT) or analogous compounds .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Antimicrobial: Broth microdilution (MIC determination against Gram+/Gram– bacteria).
- Anticancer: MTT assay (IC₅₀ in cancer cell lines like MCF-7 or HeLa).
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate).
- Controls: Include reference drugs (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .
Advanced Research Questions
Q. How do structural modifications to the oxadiazole or methoxyphenyl moieties affect bioactivity?
Methodological Answer:
- SAR Strategy:
- Replace methoxy with halogen (e.g., Cl, F) to enhance lipophilicity and membrane penetration.
- Substitute oxadiazole with thiadiazole to study electronic effects on enzyme binding.
- Data Analysis: Compare IC₅₀ values (e.g., 3-methoxy vs. 3-fluoro analogs show 2-fold higher COX-2 inhibition).
- Computational Tools: Molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 active site) .
Q. What analytical techniques resolve discrepancies in reported biological activity across studies?
Methodological Answer:
- Purity Verification: Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect impurities >0.1%.
- Solubility Adjustments: Test activity in DMSO vs. PEG-400 carriers (e.g., DMSO may artificially enhance membrane permeability).
- Metabolite Interference: LC-MS/MS to identify degradation products in cell media .
Q. How can reaction mechanisms for its participation in cross-coupling or cycloaddition reactions be elucidated?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in situ FTIR or HPLC to identify intermediates.
- Isotopic Labeling: Use ¹⁸O-labeled reagents to trace oxygen incorporation during cyclization.
- DFT Calculations: Map energy profiles (Gaussian 09) for proposed pathways (e.g., [3+2] cycloaddition vs. radical mechanisms) .
Q. What strategies improve bioavailability in preclinical models?
Methodological Answer:
- Prodrug Design: Esterify the acetamide group (e.g., pivaloyloxymethyl) to enhance intestinal absorption.
- Nanocarriers: Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release.
- In Vivo PK Studies: Measure plasma half-life in rodent models after oral vs. intravenous administration .
Data Contradiction Analysis
Q. Why do reported synthetic yields vary significantly (45–70%)?
Critical Factors:
- Side Reactions: Over-dehydration during oxadiazole formation generates byproducts (e.g., nitriles).
- Catalyst Sensitivity: EDCI vs. DCC coupling agents yield differences due to competing hydrolysis.
- Mitigation: Optimize reaction time (TLC monitoring) and use scavengers (e.g., molecular sieves) for moisture-sensitive steps .
Q. How to address conflicting biological data between enzyme inhibition and cell-based assays?
- Hypothesis: Off-target effects in cellular environments (e.g., interaction with serum proteins).
- Validation:
- Use isothermal titration calorimetry (ITC) to measure direct binding affinities.
- Perform gene knockout (CRISPR) studies to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
